4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole
Overview
Description
4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole is an organosulfur compound belonging to the class of benzothiadiazoles This compound is noted for its distinctive chemical structure, featuring two thienyl groups substituted with ethylhexyl and bromo groups, attached to a benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole generally involves a multi-step process. A common synthetic route includes the bromination of 4,7-di(2-thienyl)-2,1,3-benzothiadiazole followed by alkylation with 2-ethylhexyl bromide. The bromination reaction typically employs N-bromosuccinimide (NBS) in the presence of a catalyst under controlled temperature conditions. Subsequently, the alkylation reaction is carried out in the presence of a strong base, such as sodium hydride, in an anhydrous solvent.
Industrial Production Methods: : Industrial production methods for such specialized compounds may involve scalable reactions under optimized conditions to ensure high yield and purity. Methods include continuous flow reactors and large-scale batch reactors, using robust catalysts and high-throughput purification techniques like recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions: : 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole can undergo a variety of chemical reactions, including:
Substitution Reactions: : The bromo groups can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: : The thienyl and benzothiadiazole moieties can participate in redox reactions.
Coupling Reactions: : Suzuki and Stille coupling reactions are common for further functionalization.
Common Reagents and Conditions: : Reagents include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Reactions are typically conducted under inert atmosphere conditions to prevent unwanted side reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with thiols results in thioether derivatives, whereas coupling reactions can lead to extended conjugated systems.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole is used as a building block for creating novel organic materials with desired electronic properties.
Biology: : The compound is being explored for use in biological imaging and as a fluorescent probe due to its photophysical properties.
Medicine: : Research is ongoing into its potential as a pharmaceutical intermediate for developing new drugs, particularly those targeting specific molecular pathways.
Industry: : In industry, it is utilized for manufacturing organic semiconductors and electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole typically involves interaction with specific molecular targets, such as proteins or nucleic acids, through π-π stacking and hydrophobic interactions. These interactions facilitate the compound’s incorporation into electronic devices or its function as a probe in biological systems. In organic electronics, its electron-accepting properties and ability to form stable π-conjugated systems are crucial for its performance.
Comparison with Similar Compounds
Compared to other benzothiadiazole derivatives, 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which enhances its solubility and electronic properties. Similar compounds include:
4,7-Di(thien-2-yl)-2,1,3-benzothiadiazole
4,7-Bis(5-bromothien-2-yl)-2,1,3-benzothiadiazole
4,7-Bis[4-(2-ethylhexyl)-2-thienyl]-2,1,3-benzothiadiazole
Each of these compounds has its own set of properties and applications, but this compound stands out due to the unique interplay between its substituents, resulting in optimal performance in electronic and biological applications.
Properties
IUPAC Name |
4,7-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Br2N2S3/c1-5-9-11-19(7-3)15-21-17-25(35-29(21)31)23-13-14-24(28-27(23)33-37-34-28)26-18-22(30(32)36-26)16-20(8-4)12-10-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSCITSZSVFGHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CC)CCCC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Br2N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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